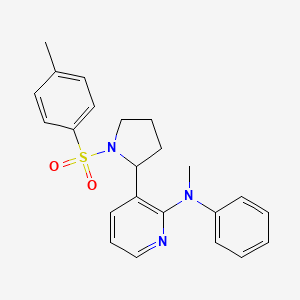

N-Methyl-N-phenyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Description

N-Methyl-N-phenyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a structurally complex pyridine derivative featuring a pyridin-2-amine core with three distinct substituents:

- N-Methyl and N-phenyl groups on the amine at position 2 of the pyridine ring.

- A 1-tosylpyrrolidin-2-yl group at position 3, introducing a sulfonylated cyclic amine moiety.

The tosyl (p-toluenesulfonyl) group enhances electrophilicity and may influence metabolic stability, while the pyrrolidine ring contributes conformational rigidity.

Properties

Molecular Formula |

C23H25N3O2S |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

N-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-N-phenylpyridin-2-amine |

InChI |

InChI=1S/C23H25N3O2S/c1-18-12-14-20(15-13-18)29(27,28)26-17-7-11-22(26)21-10-6-16-24-23(21)25(2)19-8-4-3-5-9-19/h3-6,8-10,12-16,22H,7,11,17H2,1-2H3 |

InChI Key |

XMHUDHMICQSQKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)N(C)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method involves the formation of the pyrrolidine ring followed by the introduction of the tosyl group and the pyridine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow chemistry techniques to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridine ring, a tosyl group, and a pyrrolidine moiety, granting it unique chemical properties. The molecular formula is with a molecular weight of approximately 407.5 g/mol. The tosyl group enhances reactivity, making it suitable for nucleophilic substitution reactions and other synthetic applications.

Synthesis Methods:

The synthesis of N-Methyl-N-phenyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can be achieved through several methods:

- Multi-step Organic Reactions: Utilizing standard laboratory techniques to introduce the tosyl group and pyrrolidine moiety.

- Reflux Conditions: Often employed to facilitate the reaction between the starting materials under controlled temperatures.

Research has indicated that this compound may exhibit various biological activities, particularly in the realm of pharmacology.

Potential Applications:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may show efficacy against various pathogens.

- G Protein-Coupled Receptor Modulation: The compound has potential as an allosteric modulator for G protein-coupled receptors (GPCRs), which are crucial in many cellular signaling pathways related to central nervous system disorders .

- Cancer Therapeutics: Its structural components may contribute to its ability to interact with proteins involved in cancer progression, making it a candidate for further investigation in cancer therapies.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of various pyridine derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated moderate activity, suggesting further optimization could enhance efficacy.

Study 2: GPCR Modulation

Research published in the Neurobiology of Disease journal explored the effects of N-Methyl-N-phenyl derivatives on GPCRs. The findings demonstrated that specific modifications to the compound can significantly alter its binding affinity and functional outcomes in cellular models .

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following pyridin-2-amine derivatives share structural or functional similarities and are analyzed for comparative insights:

Structural Analogues

Functional and Electronic Comparisons

- Lipophilicity : The target compound’s N-phenyl and tosyl groups increase lipophilicity compared to 3BPA (benzyloxy) or 4-methyl-3-nitropyridin-2-amine. This may improve membrane permeability but reduce aqueous solubility.

- Biological Activity : Compounds like 1b demonstrate that pyridin-2-amine derivatives with electron-deficient substituents (e.g., oxadiazole) exhibit antimicrobial properties. The target’s tosylpyrrolidine group may confer unique target binding or metabolic resistance.

Stability and Reactivity

- Metabolic Stability : The tosyl group may slow enzymatic degradation compared to simpler pyridin-2-amines (e.g., hydroxylated derivatives in Burkholderia sp. MAK1 ).

Biological Activity

N-Methyl-N-phenyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C23H25N3O2S

- Molecular Weight : 407.5 g/mol

The structure includes a pyridine ring, a tosyl group, and a pyrrolidine moiety, which contribute to its reactivity and potential biological interactions. The tosyl group enhances the compound's electrophilicity, making it a useful intermediate in organic synthesis and potentially influencing its biological activity .

The biological activity of this compound is primarily linked to its structural components. Initial studies suggest that it may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The presence of the pyridine and tosyl groups may facilitate binding to specific receptors or enzymes, influencing physiological responses.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant pharmacological effects. For instance, derivatives of pyridine-based compounds have shown promise in:

- Antidepressant Activity : Similar compounds have been identified as serotonin, norepinephrine, and dopamine reuptake inhibitors .

- Anti-cancer Properties : Some structural analogs have demonstrated anti-proliferative effects in cancer cell lines .

Binding Affinity Studies

Studies involving this compound have focused on its binding affinity to various receptors. For example:

| Target Receptor | Binding Affinity | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | High | |

| Norepinephrine Transporter (NET) | Moderate | |

| Dopamine Transporter (DAT) | Low |

These binding studies are crucial for understanding the pharmacodynamics of the compound.

In Vivo Studies

In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of this compound. Preliminary animal studies have indicated that similar compounds can cross the blood-brain barrier effectively, suggesting potential central nervous system activity .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- N-Alkylation : Utilizing alkyl halides to introduce the methyl group.

- Tosylation : Employing tosyl chloride for functionalization.

- Cyclization Reactions : Forming the pyrrolidine ring through cyclization techniques.

These methods allow for efficient production while maintaining high selectivity for desired products .

Q & A

Q. Key Considerations :

- Tosyl groups improve solubility and stability during purification.

- Optimize reaction time and temperature to avoid de-tosylation .

How do structural modifications influence kinase inhibitory activity in pyridin-2-amine derivatives?

Q. Advanced Structure-Activity Relationship (SAR) Analysis

- Pyrrolidine substituents : Bulky groups (e.g., tosyl) enhance selectivity by occupying hydrophobic pockets in kinase ATP-binding sites.

- N-Methylation : Reduces metabolic degradation but may decrease water solubility.

- Pyridine positioning : 3-Substitution optimizes spatial alignment with catalytic lysine residues (e.g., TrkA kinase inhibition in KRC-108 analogs) .

Q. Characterization Protocol

¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidine coupling at C3, tosyl aromatic protons at δ 7.6–7.8 ppm) .

LCMS (ESI) : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 438.2) and fragmentation patterns .

X-ray crystallography : Resolve ambiguities in stereochemistry (applied in mesoionic analogs) .

Q. Biological Evaluation Workflow

Kinase inhibition : Use fluorescence polarization (FP) assays with recombinant TrkA enzyme (ATP concentration: 10 μM) .

Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., PC-12) via MTT viability assays.

Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects .

Advanced Tip : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to validate binding poses.

How can computational modeling guide the optimization of metabolic stability?

Q. Advanced Computational Strategy

Metabolite prediction : Use software (e.g., MetaSite) to identify vulnerable sites (e.g., N-demethylation).

CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms to adjust substituents (e.g., replace methyl with cyclopropyl) .

LogP adjustments : Introduce polar groups (e.g., -OH) while maintaining kinase affinity via free-energy perturbation (FEP) simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.